molecular formula C5H11NO2 B15321325 4-Amino-1-methoxybutan-2-one

4-Amino-1-methoxybutan-2-one

Cat. No.: B15321325
M. Wt: 117.15 g/mol
InChI Key: ZKAAOEDZFOQMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-methoxybutan-2-one is an organic compound with the molecular formula C5H11NO2 It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a butan-2-one backbone

Synthetic Routes and Reaction Conditions:

  • Starting from 4-Amino-1-methoxybutan-2-ol: The compound can be synthesized by oxidizing 4-amino-1-methoxybutan-2-ol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Starting from this compound: Alternatively, it can be synthesized by reducing this compound using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form 4-amino-1-methoxybutan-2-ol.

  • Reduction: The compound can be reduced to form 4-amino-1-methoxybutan-2-ol.

  • Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a catalyst are commonly used reducing agents.

  • Substitution: Various nucleophiles such as halides, alkyl halides, and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-Amino-1-methoxybutan-2-ol

  • Reduction: 4-Amino-1-methoxybutan-2-ol

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-methoxybutan-2-one has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

4-Amino-1-methoxybutan-2-one is similar to other compounds such as 4-amino-1-methoxybutan-2-ol and 1-amino-4-methoxybutan-2-ol. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where these similar compounds may not be as effective.

Comparison with Similar Compounds

  • 4-Amino-1-methoxybutan-2-ol

  • 1-Amino-4-methoxybutan-2-ol

  • 1-Amino-4-methoxybutan-2-one

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

4-amino-1-methoxybutan-2-one

InChI

InChI=1S/C5H11NO2/c1-8-4-5(7)2-3-6/h2-4,6H2,1H3

InChI Key

ZKAAOEDZFOQMGM-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.